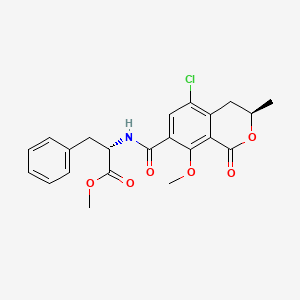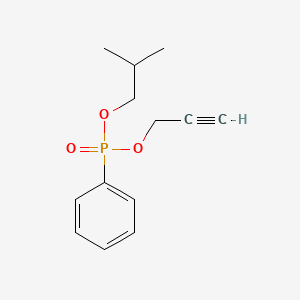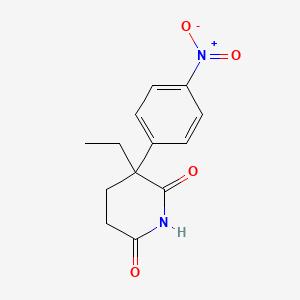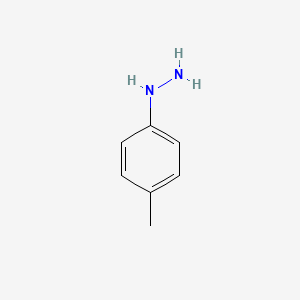
4-甲基苯基肼
描述
4-Methylphenylhydrazine (4-MPH) is a chemical compound that belongs to the class of hydrazines. It is used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. The compound is known for its unique mechanism of action, which makes it useful in the study of biochemical and physiological effects. In
科学研究应用
合成和除草活性
4-甲基苯基肼已被用于合成具有农业应用的各种化合物。例如,在合成新型3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)吡啶嗪衍生物时,这些衍生物表现出除草活性。这些化合物通过Spirodela polyrrhiza测试和温室测试合成,显示出在农业中控制双子叶植物的潜力(Xu et al., 2008)。
抗菌调查
研究重点是开发2-氨基-4-甲基噻唑类似物作为抗细菌和真菌感染的抗菌剂。这些涉及4-甲基苯基肼的类似物已经表现出显著的抗菌活性,并对哺乳动物细胞毒性较低,表明它们有望成为有效的治疗各种感染的药物(Omar et al., 2020)。
抗乳腺癌化合物的开发
已经追求合成4-肼基苯基苯磺酸酯,这是肼的衍生物,因其作为抗乳腺癌化合物的潜力而受到关注。这种化合物已经在乳腺癌Michigan Cancer Foundation-7细胞系中显示出有希望的结果,表明其在癌症治疗研究中的潜力(Prasetiawati et al., 2022)。
具有生物活性的金属配合物
对苯肼和二硝基苯肼与吡唑酮的缩合研究已经导致具有潜在生物活性的金属配合物的开发。这些配合物已经显示出抗菌和抗氧化活性,表明它们在治疗应用中的使用(Idemudia et al., 2016)。
抗分枝杆菌剂
肼衍生物,如带有1,2,4-三唑基团的衍生物,已被研究其抗分枝杆菌的性质。这些通过苯肼的缩合合成的化合物已经显示出作为治疗结核病等分枝杆菌感染的潜力(SARI et al., 2018)。
安全和危害
作用机制
Target of Action
4-Methylphenylhydrazine primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes and ketones .
Mode of Action
The interaction of 4-Methylphenylhydrazine with its targets involves a process known as the Wolff-Kishner reduction mechanism . In this reaction, the nitrogen atom of the 4-Methylphenylhydrazine attacks the carbonyl carbon, initiating a series of proton transfers and the elimination of water . This results in the formation of an imine intermediate, which under heat, can further react to form an azobenzene compound .
Biochemical Pathways
The Wolff-Kishner reduction mechanism, facilitated by 4-Methylphenylhydrazine, affects the biochemical pathway involving the conversion of carbonyl compounds to their alkane equivalents . This process impacts various downstream effects, including the alteration of the molecular structure and properties of the original compound .
Result of Action
The action of 4-Methylphenylhydrazine results in the transformation of carbonyl compounds into their alkane equivalents . This molecular effect can lead to significant changes in the properties of the original compound, including reactivity, polarity, and biological activity .
Action Environment
The action of 4-Methylphenylhydrazine is influenced by environmental factors such as temperature and pH . For instance, the formation of the azobenzene compound from the imine intermediate is facilitated by heat . Additionally, the Wolff-Kishner reduction is typically carried out in a basic environment . Therefore, both the temperature and pH can influence the efficacy and stability of 4-Methylphenylhydrazine’s action.
生化分析
Biochemical Properties
4-Methylphenylhydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazones, which are useful in the identification and quantification of carbonyl compounds. The compound also interacts with enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines. This interaction can lead to the formation of reactive intermediates that may have biological implications .
Cellular Effects
4-Methylphenylhydrazine has been shown to exert various effects on different cell types. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound has also been reported to affect cell signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of gene expression. Additionally, 4-Methylphenylhydrazine can influence cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 4-Methylphenylhydrazine involves its interaction with biomolecules through the formation of covalent bonds. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This inhibition can result in altered drug metabolism and potential drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylphenylhydrazine can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to 4-Methylphenylhydrazine has been associated with chronic toxicity, including the development of tumors in animal models. These temporal effects highlight the importance of careful handling and storage of the compound in laboratory settings .
Dosage Effects in Animal Models
The effects of 4-Methylphenylhydrazine vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in cellular function. At high doses, it can induce significant toxicity, including hepatotoxicity and nephrotoxicity. Chronic exposure to high doses of 4-Methylphenylhydrazine has been linked to the development of lung and blood vessel tumors in mice .
Metabolic Pathways
4-Methylphenylhydrazine is involved in several metabolic pathways, including its conversion to 4-hydroxymethylphenylhydrazine. This conversion is catalyzed by enzymes such as cytochrome P450. The compound can also undergo conjugation reactions with glutathione, leading to the formation of less toxic metabolites. These metabolic pathways play a crucial role in determining the compound’s biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 4-Methylphenylhydrazine is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic cation transporters (OCTs), which facilitate its uptake into cells. The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of 4-Methylphenylhydrazine is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm and mitochondria, where it affects cellular respiration and energy production. The compound may also interact with nuclear proteins, leading to changes in gene expression and cellular function .
属性
IUPAC Name |
(4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMBIJWZVIZZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35467-65-3 (hydrochloride), 637-60-5 (mono-hydrochloride) | |
| Record name | 4-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202166 | |
| Record name | 4-Methylphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-44-6 | |
| Record name | (4-Methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS424488W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the tumorigenic potential of 4-Methylphenylhydrazine?
A1: Research suggests that 4-Methylphenylhydrazine hydrochloride (4-MPH) exhibits tumorigenic effects. In a study where Swiss mice received weekly subcutaneous injections of 4-MPH over 26 weeks, a significant incidence (24%) of fibrosarcomas was observed in male mice. [] While some soft-tissue tumors were noted in female mice treated with 4-MPH and some male mice treated with a related compound, their connection to the treatment remains unclear. [] It's noteworthy that 4-MPH can form from 4-hydroxymethylphenyl-hydrazine under specific conditions, which itself is a breakdown product of agaritine found in Agaricus bisporus mushrooms. []
Q2: How is 4-Methylphenylhydrazine detected and quantified in Agaricus mushrooms?
A2: A sensitive method for analyzing 4-Methylphenylhydrazine (MPH) and related hydrazines in Agaricus mushrooms involves High-Performance Liquid Chromatography (HPLC) with fluorescence derivatization. [] This method utilizes 3,4-dihydro-6,7 dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride (DMEQ-COCl) to convert MPH and other hydrazines like agaritine, 4-hydrazinylbenzylalcohol, 4-hydrazinylbenzoic acid, and phenylhydrazine into their corresponding fluorescent derivatives for detection. [] This method boasts a detection limit of 138 fmol for MPH in a 20 μl injection volume and has been successfully used to quantify agaritine levels in various Agaricus food products. []
Q3: Can you describe a synthesis method for 2,5-Dimethylindole using 4-Methylphenylhydrazine hydrochloride?
A3: 2,5-Dimethylindole can be synthesized using the Fischer method, starting with 4-Methylphenylhydrazine hydrochloride. [] This involves a two-step process:
Q4: How is 4-Methylphenylhydrazine hydrochloride utilized in the synthesis of 3-Pyrazolidinones?
A4: While phenylhydrazine is typically employed in the synthesis of 4-acetyl-2-phenyl-5-aryl-3-pyrazolidinones, substituting it with 4-Methylphenylhydrazine hydrochloride in a reaction with aromatic aldehydes and but-1-ene-1,3-dione (acylketene) surprisingly yields 3-oxobutanohydrazide derivatives instead. [] This highlights the influence of subtle structural variations on the reaction outcome and the importance of understanding the reactivity of different hydrazine derivatives.
Q5: What are the implications of finding 4-Methylphenylhydrazine as a potential breakdown product of a common food ingredient?
A5: The finding that 4-MPH can form from 4-hydroxymethylphenyl-hydrazine, a breakdown product of agaritine found in Agaricus bisporus mushrooms, raises concerns about potential health risks. [] Given the demonstrated tumorigenic effect of 4-MPH in mice [], further research is crucial to understand the formation of 4-MPH from agaritine under normal consumption conditions and to assess potential long-term health effects in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



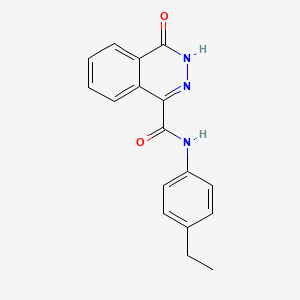
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)


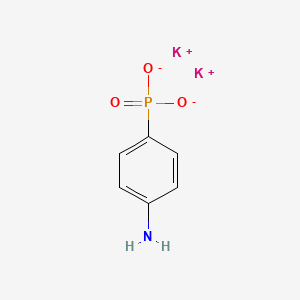
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)
